molecular formula C19H16FN3OS B2412601 4-fluoro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 392288-77-6

4-fluoro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No. B2412601
CAS RN: 392288-77-6
M. Wt: 353.42
InChI Key: MJBNUTCGYZNFAS-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative. Pyrazole is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological effects .

Scientific Research Applications

Synthesis of Fluorinated Pyrazoles

Fluorinated pyrazoles, including structures similar to "4-fluoro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide," are of interest as building blocks in medicinal chemistry. The development of synthetic strategies for new 3-amino-4-fluoropyrazoles involves monofluorination of β-methylthio-β-enaminoketones, followed by condensation with different hydrazines. This process highlights the compound's role in the synthesis of complex molecules with potential pharmacological activities (Surmont et al., 2011).

Antitumor Activity

Compounds structurally related to "this compound" have shown marked in vivo antitumor activity against human tumors. The inhibition of histone deacetylase (HDA) by synthetic benzamide derivatives, such as MS-27-275, suggests a novel chemotherapeutic strategy for cancers insensitive to traditional antitumor agents (Saito et al., 1999).

Antimicrobial and Antioxidant Activities

Benzothiazoles and pyrazoles moieties, resembling the structure of "this compound," have demonstrated better pharmacological activity. A series of derivatives were synthesized and showed potent antimicrobial and antioxidant activities, indicating the compound's potential in the development of new therapeutic agents (Raparla et al., 2013).

Development of Novel Antipsychotic Agents

Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which share structural similarities with "this compound," has revealed a series of novel potential antipsychotic agents. These compounds reduced spontaneous locomotion in mice without causing ataxia and did not bind to D2 dopamine receptors, suggesting a unique mechanism of action for antipsychotic effects (Wise et al., 1987).

Future Directions

The future directions for research on a compound would depend on its known properties and activities. For example, if a compound shows promising biological activity, future research might focus on optimizing its structure for better activity or lower toxicity, or on studying its mechanism of action in more detail .

properties

IUPAC Name

4-fluoro-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3OS/c1-12-3-2-4-15(9-12)23-18(16-10-25-11-17(16)22-23)21-19(24)13-5-7-14(20)8-6-13/h2-9H,10-11H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBNUTCGYZNFAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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